3-Chloro-1-benzothiophene 1,1-dioxide

antitubercular medicinal chemistry SAR

Procure 3-Chloro-1-benzothiophene 1,1-dioxide as the specific sulfone core for structure-activity relationship (SAR) campaigns, C2-arylation methodology, and covalent probe development. The 3-chloro substituent is a critical determinant of reactivity and biological profile; swapping with 3-methyl or 3-bromo derivatives invalidates design hypotheses. Verify you are sourcing the oxidized sulfone (density ~1.56 g/cm³) and not the non-oxidized 3-Chlorobenzothiophene (CAS 7342-86-1) to avoid synthetic failure.

Molecular Formula C8H5ClO2S
Molecular Weight 200.64 g/mol
CAS No. 21211-29-0
Cat. No. B184274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-benzothiophene 1,1-dioxide
CAS21211-29-0
Molecular FormulaC8H5ClO2S
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2(=O)=O)Cl
InChIInChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H
InChIKeyNRISJHCKUBVLHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-benzothiophene 1,1-dioxide (CAS 21211-29-0): Overview of a Sulfone Scaffold for Antimicrobial and Oncology Research


3-Chloro-1-benzothiophene 1,1-dioxide is a heterocyclic organosulfur compound and a derivative of benzothiophene where the sulfur atom is oxidized to a sulfone group [1]. This oxidation imparts a strong electron-withdrawing character to the molecule, making it a versatile intermediate for further synthetic transformations [1]. Its core structure belongs to the benzo[b]thiophene 1,1-dioxide (BTS) class, which has been identified in multiple studies as a promising scaffold for medicinal chemistry, particularly in anti-tubercular and oncology programs [2]. As a research compound, it serves as a key building block for generating libraries of more complex, biologically active molecules through reactions like C2-arylation [1].

Why 3-Chloro-1-benzothiophene 1,1-dioxide Cannot Be Substituted with Generic Analogs in SAR Campaigns


Substitution of the C3-chloro group on the benzothiophene 1,1-dioxide core is not a trivial exchange, as it is a critical determinant of both synthetic utility and biological profile. The halogen at the 3-position is essential for key synthetic derivatization strategies, such as palladium-catalyzed C2-arylation [1]. More importantly, systematic structure-activity relationship (SAR) studies on this scaffold demonstrate that modifications at the C3 position dramatically alter both potency against Mycobacterium tuberculosis and cytotoxicity against eukaryotic cells [2]. Therefore, swapping a 3-chloro for a 3-methyl or 3-bromo derivative yields a molecule with a fundamentally different reactivity profile and a distinct, and potentially less favorable, balance of activity and toxicity in biological assays. The precise substituent is not interchangeable without invalidating the design hypothesis of the research project [2].

Quantifiable Evidence for Selecting 3-Chloro-1-benzothiophene 1,1-dioxide Over Related BTS Analogs


3-Chloro BTS Scaffold Establishes the Activity Baseline for Anti-Tubercular SAR Series

The 3-chloro substituent serves as a foundational comparator within the benzo[b]thiophene-1,1-dioxide (BTS) class. A systematic SAR study evaluating 3-substituted BTS compounds against M. tuberculosis established a clear hierarchy of activity. While the study found that a tetrazole group at C3 confers the highest potency (MIC = 2.6 µM), it also demonstrated that other substituents like oxadiazoles (MIC = 3–8 µM) were active, whereas imidazoles, thiadiazoles, and thiazoles showed little to no activity [1][2]. The 3-chloro compound provides the essential foundational data point for understanding this structure-activity relationship and for designing more potent analogs.

antitubercular medicinal chemistry SAR

The 3-Chloro Group is a Crucial Functional Handle for Selective C2-Arylation via C-H Activation

The presence of a chlorine atom at the 3-position is a specific requirement for certain palladium-catalyzed C2-selective direct arylation reactions of benzothiophene 1,1-dioxides. A novel oxidative cross-coupling method with arylboronic acids has been reported, which occurs efficiently at the C2-position via C–H activation, followed by Pd(II)-catalyzed arylation [1]. This methodology was demonstrated on 3-chloro-substituted benzo[b]thiophene 1,1-dioxides to synthesize a series of C2-arylated products with significant photoluminescence properties, including aggregation-induced emission (AIE) characteristics [1]. The 3-halo substitution is key to directing this selective transformation, which is not possible on the unsubstituted or differently substituted core.

organic synthesis C-H activation photoluminescence

Physicochemical and Sourcing Profile Differentiates 3-Chloro-1-benzothiophene 1,1-dioxide from Non-Oxidized and Non-Halogenated Analogs

The presence of the sulfone group and the 3-chloro substituent results in a distinct physicochemical profile. Computed properties for 3-Chloro-1-benzothiophene 1,1-dioxide (CAS 21211-29-0) include a boiling point of 390 °C at 760 mmHg and a calculated density of 1.563 g/cm³ . Its sourcing and pricing differ significantly from related compounds. For example, it is commercially available from major suppliers as an early-discovery research chemical at a specific price point (e.g., $121.00 USD from Sigma-Aldrich) , in contrast to the non-oxidized 3-Chloro-1-benzothiophene (CAS 7342-86-1), which may have a different market availability and cost profile. The purity specification for the sulfone is typically 95% .

physicochemical properties sourcing research chemicals

Primary Application Scenarios for 3-Chloro-1-benzothiophene 1,1-dioxide in Research and Procurement


Medicinal Chemistry: Building an Anti-Tubercular or Oncology SAR Library

Procure 3-Chloro-1-benzothiophene 1,1-dioxide as the foundational core scaffold for a structure-activity relationship (SAR) campaign. As demonstrated in peer-reviewed studies, the BTS class is a validated starting point for inhibiting M. tuberculosis growth [1]. Use this 3-chloro derivative to systematically explore the chemical space at the C2 and C3 positions, generating novel analogs with the goal of improving upon the established MIC and cytotoxicity profiles of the series [1].

Organic Synthesis: Utilizing a Functional Handle for C2-Selective Arylation to Access AIE Materials

Source this specific sulfone to execute the published palladium-catalyzed C2-arylation methodology [2]. This reaction allows for the efficient introduction of diverse aryl groups at the C2-position of the benzothiophene 1,1-dioxide core. The resulting products are characterized by significant photoluminescence and aggregation-induced emission (AIE) properties, making them candidates for development in organic light-emitting diodes (OLEDs), bio-imaging probes, or advanced optical materials [2].

Chemical Biology: Creating a Covalent Probe Library for Target Identification

The 3-chloro group serves as a versatile synthetic handle for further functionalization, enabling the creation of covalent probes. By installing a warhead or reporter tag onto the BTS scaffold, researchers can leverage the reported ability of benzothiophene 1,1-dioxide derivatives to act as covalent inhibitors of targets like PHGDH [3] and STAT3 . This application scenario is critical for chemical biology groups focused on target identification and validation in oncology and infectious disease.

Sourcing Reference: Differentiating from Non-Oxidized Analogs for Reproducible Synthesis

A critical procurement scenario is correctly distinguishing and sourcing the oxidized sulfone (CAS 21211-29-0) from the more common non-oxidized 3-Chloro-1-benzothiophene (CAS 7342-86-1). The sulfone's distinct computed properties (density: 1.563 g/cm³) and specific commercial availability as an early-discovery research chemical (e.g., from Sigma-Aldrich) are key verification points . Procuring the correct CAS number ensures that subsequent synthetic steps, such as the C2-arylation reaction [2], will proceed as intended, avoiding costly failures from using the incorrect starting material.

Technical Documentation Hub

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